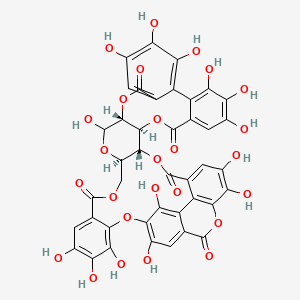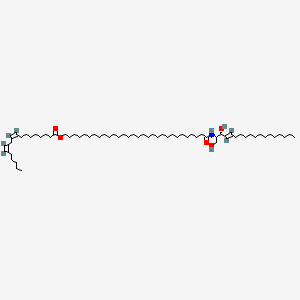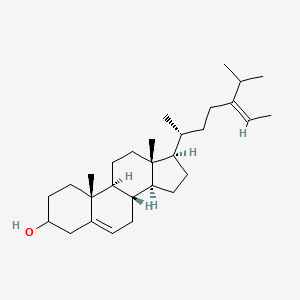![molecular formula C12H15N3O B1239314 (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylphenyl)hydrazinylidene]-2-piperidinone is a member of phenylhydrazines.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Ions
(Wang et al., 2014) developed water-soluble hydrazide-based fluorescent probes that can selectively recognize Cu2+ and Hg2+ in aqueous solutions, demonstrating the potential of similar compounds in metal ion detection.
Molecular Structure Analysis
(Suresh Kumar et al., 2010) studied the crystal structure of a compound similar to (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one, revealing insights into molecular conformations, which is valuable for understanding chemical behaviors.
Antimicrobial Activities
(Ovonramwen et al., 2019) synthesized a compound with a similar structure and tested its antimicrobial properties, suggesting potential applications in combating microbial infections.
Tautomerism in Aza Heterocycles
(Gubaidullin et al., 2014) explored the tautomerism of related aza heterocycles, crucial for understanding the chemical behavior and stability of such compounds.
Stereoselective Synthesis and Antimicrobial Activity
(Abdel‐Aziz & Mekawey, 2009) focused on the synthesis of benzofuran-based compounds, which are structurally related, and evaluated their antimicrobial activity.
Coordination Chemistry and Metal Complex Formation
(Peppel & Köckerling, 2009) synthesized large 1,3,5-triazine-based ligands coordinating transition metal ions, indicative of potential applications in coordination chemistry and nanomaterials.
Computational Evaluation and Pharmaceutical Potential
(Thomas et al., 2018) synthesized and characterized pyrazole derivatives related to (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one, employing computational techniques to assess their reactivity and pharmaceutical potential.
Synthesis of Piperidine Compounds
(Smaliy et al., 2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the importance of such compounds in medicinal chemistry.
Drug Discovery and c-Met/ALK Inhibitors
(Li et al., 2013) designed and synthesized novel compounds for drug discovery, focusing on inhibitors for c-Met/ALK, a therapeutic target in cancer treatment.
Synthesis and Evaluation as Anticancer Agents
(Rehman et al., 2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-9-5-2-3-6-10(9)14-15-11-7-4-8-13-12(11)16/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,16)/b15-11- |
Clave InChI |
IDMYZZXLGGLCOS-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC=CC=C1N/N=C\2/CCCNC2=O |
SMILES |
CC1=CC=CC=C1NN=C2CCCNC2=O |
SMILES canónico |
CC1=CC=CC=C1NN=C2CCCNC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)
![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)
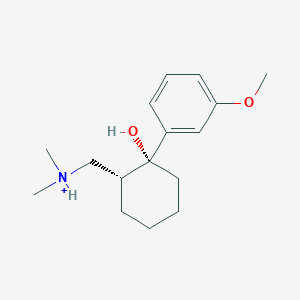


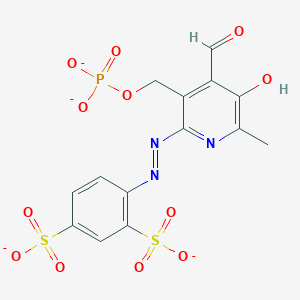
![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)

